

Section 1: Core Physicochemical Profile and Reactivity

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Compound of Interest

Compound Name: 3-Ethynylanisole

Cat. No.: B1662057

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3-Ethynylanisole (1-ethynyl-3-methoxybenzene) is a colorless to pale yellow liquid whose reactivity is dominated by its terminal alkyne C-H bond and its carbon-carbon triple bond. The methoxy group at the meta position moderately activates the aromatic ring through resonance, influencing its electronic properties without sterically hindering the primary reactive site—the ethynyl group.

Key Physicochemical Data:

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O	[1]
Molar Mass	132.16 g/mol	[1]
Boiling Point	204-210 °C (lit.)	[1][2]
Density	1.04 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.555 (lit.)	[2]
CAS Number	768-70-7	[2]

The terminal alkyne proton is weakly acidic, allowing for deprotonation to form a potent carbon nucleophile (an acetylide). The triple bond itself is a region of high electron density, making it susceptible to electrophilic additions and a prime candidate for metal-catalyzed transformations and cycloaddition reactions.

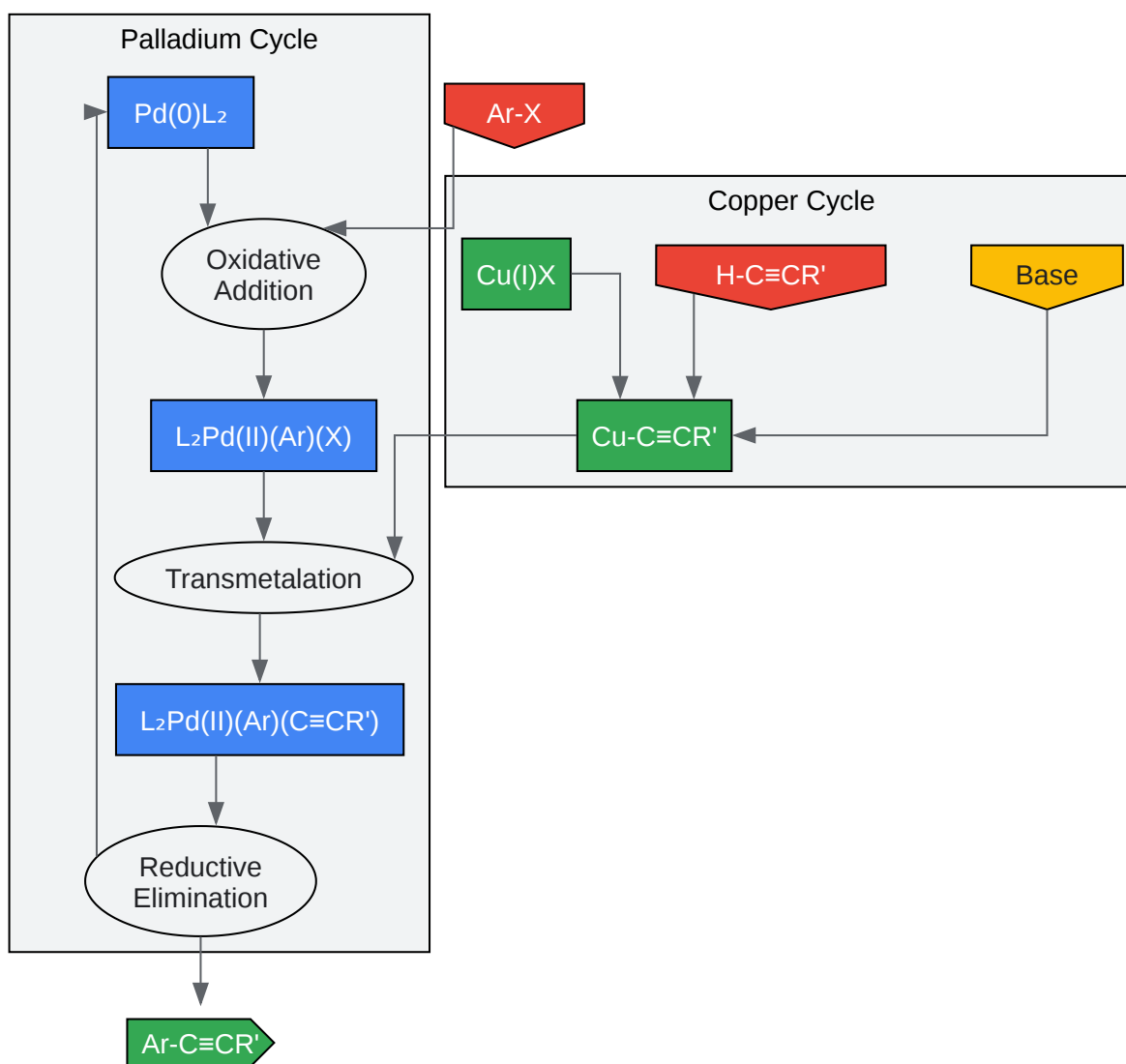
Section 2: Foundational Transformations: Mastering the Essentials

While the potential for new discoveries is vast, mastery of **3-ethynylanisole** begins with its most reliable and high-impact reactions: Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is the cornerstone method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.^[3] This reaction is indispensable for creating complex molecular architectures from simple precursors. The reaction employs a dual-catalyst system: a palladium complex to activate the halide and a copper(I) salt that facilitates the crucial transmetalation step with the alkyne.^{[3][4]}

Causality of the Catalytic Cycle: The synergy between palladium and copper is key. Palladium(0) undergoes oxidative addition into the aryl halide bond. Meanwhile, copper(I) coordinates with **3-ethynylanisole** and, in the presence of a mild base like triethylamine, forms a copper acetylide intermediate. This copper acetylide is highly efficient at transferring the acetylide group to the palladium(II) center (transmetalation), a step that is often rate-limiting in copper-free variants. The cycle concludes with reductive elimination from palladium, yielding the coupled product and regenerating the active Pd(0) catalyst.^[3]



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of **3-Ethynylanisole** with 4-Iodotoluene This protocol is designed to be self-validating. The formation of a precipitate (triethylammonium iodide) and a

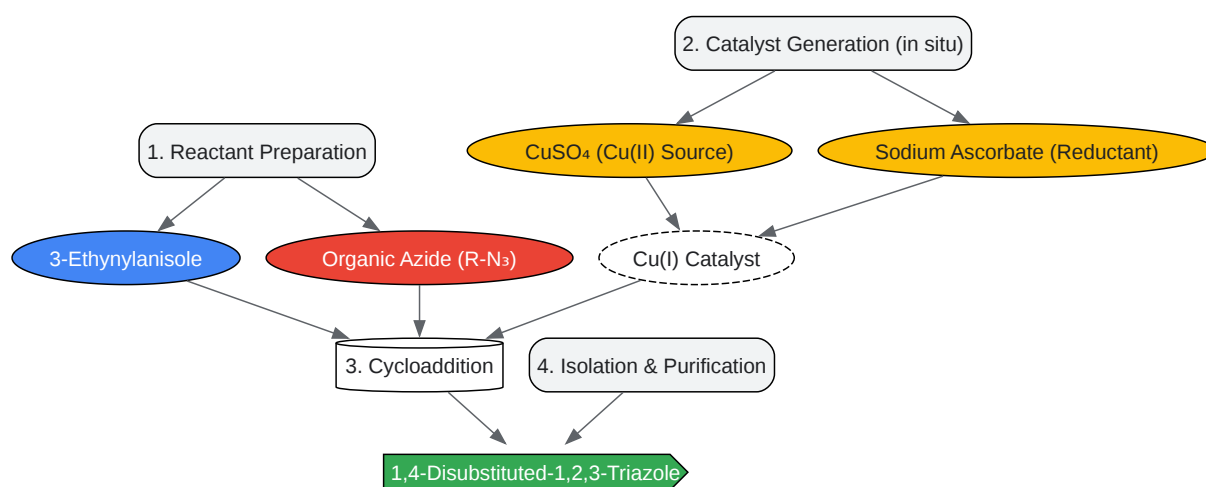
distinct color change are strong indicators of reaction progress, which is then confirmed by TLC analysis.

- **System Preparation:** A 50 mL Schlenk flask is flame-dried under vacuum and backfilled with argon three times to ensure an inert atmosphere.
- **Reagent Loading:** To the flask, add 4-iodotoluene (218 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).
- **Solvent and Reagent Addition:** Add 10 mL of anhydrous, degassed triethylamine. Stir for 5 minutes. Then, add **3-ethynylanisole** (158 mg, 1.2 mmol, 1.2 equiv.) via syringe.
- **Reaction Execution:** Stir the mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.[5]
- **Monitoring:** Progress is monitored by thin-layer chromatography (TLC) using a 10% ethyl acetate/hexane eluent. The disappearance of the limiting reagent (4-iodotoluene) signals completion.
- **Work-up:** Upon completion, dilute the mixture with 30 mL of diethyl ether and filter through a plug of silica gel to remove the catalyst and salts.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol or by column chromatography to yield the pure coupled product.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Coined a "click chemistry" reaction by K. B. Sharpless, the CuAAC is a powerful method for ligating two molecules together with exceptional efficiency and specificity. It involves the [3+2] cycloaddition of an azide and a terminal alkyne, like **3-ethynylanisole**, to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6][7] This reaction is bio-orthogonal, meaning it can proceed in complex biological environments without cross-reactivity, making it a favorite in drug discovery and chemical biology.[8]

Mechanistic Rationale: The thermal Huisgen cycloaddition is slow and produces a mixture of 1,4 and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it completely regioselective for the 1,4-isomer.[7] The copper catalyst coordinates to the alkyne, lowering the activation barrier for the cycloaddition and directing the azide to attack at the terminal carbon.



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Caption: A typical experimental workflow for the CuAAC reaction.

Protocol: CuAAC of **3-Ethynylanisole** with Benzyl Azide This protocol is self-validating as the product often precipitates from the aqueous reaction medium, providing a clear visual endpoint.

- Reagent Solution: In a 50 mL round-bottom flask, dissolve **3-ethynylanisole** (132 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water.

- **Catalyst Preparation:** In a separate vial, prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol) in 2 mL of water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol) in 1 mL of water.
- **Reaction Initiation:** To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change to yellow/orange is typically observed.
- **Reaction Execution:** Stir the reaction vigorously at room temperature for 12-24 hours.
- **Work-up:** The triazole product often precipitates and can be collected by vacuum filtration. Wash the solid with cold water followed by cold ethanol to remove impurities.
- **Purification:** If the product is not a solid or requires further purification, extract the reaction mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

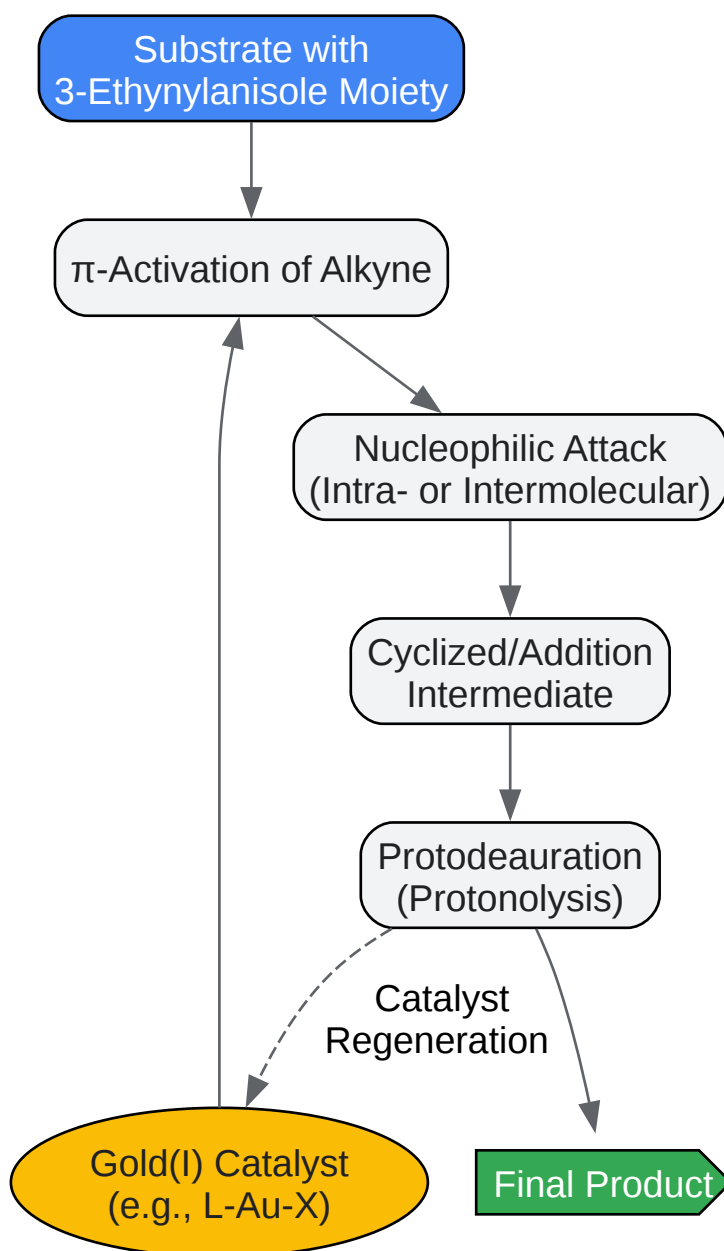
Section 3: Discovering New Reactions - The Frontier

The true potential of **3-ethynylanisole** is realized by exploring less conventional transformations, particularly those catalyzed by late transition metals like gold.

Gold-Catalyzed Transformations

Homogeneous gold catalysts, typically Au(I) or Au(III) complexes, are powerful π -acids that show a high affinity for activating C-C multiple bonds (alkynes, allenes, alkenes).^[9] Unlike palladium, gold catalysis often proceeds without a change in oxidation state and can facilitate unique cyclization, rearrangement, and addition reactions under mild conditions.^{[10][11]} For **3-ethynylanisole**, this opens up avenues for novel intramolecular reactions if a suitable nucleophile is present on a tethered chain, or intermolecular reactions with various partners.

Conceptual Pathway: Gold-Catalyzed Intramolecular Hydroarylation A key potential reaction is the intramolecular addition of the electron-rich anisole ring onto the gold-activated alkyne. This would require a starting material where the **3-ethynylanisole** moiety is linked by a short tether to another part of the molecule, enabling a cyclization event.



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Caption: Logical workflow for a generic gold-catalyzed alkyne functionalization.

Polymerization and Materials Science

The bifunctional nature of **3-ethynylanisole**, possessing both a polymerizable alkyne and a functionalizable aromatic ring, makes it a valuable monomer for advanced materials.^[12]

Polymerization can proceed through the triple bond to create a conjugated polyacetylene backbone. Such polymers are of significant interest for applications in organic electronics,

including organic light-emitting diodes (OLEDs) and sensors.[12] The properties of the final polymer can be finely tuned by selecting the appropriate polymerization catalyst and conditions.

Section 4: Applications in Drug Discovery and Chemical Biology

The acetylene group is a privileged structure in medicinal chemistry, often used to impart conformational rigidity or to act as a reactive handle.[13]

- **Scaffold Development:** The Sonogashira reaction allows for the direct incorporation of the 3-methoxyphenylacetylene unit into complex molecular scaffolds, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[14]
- **Bioconjugation:** Using the CuAAC reaction, **3-ethynylanisole** can be used to "click" molecules of interest (e.g., fluorescent dyes, biotin tags, or drug payloads) onto biomolecules that have been modified to contain an azide group.[8] The resulting triazole linker is exceptionally stable, making this a robust method for creating chemical biology probes and antibody-drug conjugates.[6]

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